molecular formula C54H45ClN6O15 B15190851 myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 76705-38-9

myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B15190851
CAS No.: 76705-38-9
M. Wt: 1053.4 g/mol
InChI Key: MPQJZKPKJDGJNW-UHFFFAOYSA-N
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Description

myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: is a complex compound that combines the properties of myo-inositol and ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. myo-Inositol is a carbohydrate that plays a crucial role in cell membrane formation and signaling, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is known for its applications in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves multiple steps. The process typically starts with the preparation of myo-inositol and ethyl 2-(4-chlorophenoxy)-2-methylpropanoate separately. myo-Inositol is often derived from glucose through a series of enzymatic reactions, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. myo-Inositol acts as a signaling molecule, influencing various cellular processes, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate may interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar compounds to myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate include:

The uniqueness of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate lies in its combined properties, offering potential benefits in multiple fields of research and industry .

Properties

CAS No.

76705-38-9

Molecular Formula

C54H45ClN6O15

Molecular Weight

1053.4 g/mol

IUPAC Name

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate

InChI

InChI=1S/C42H30N6O12.C12H15ClO3/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h1-24,31-36H;5-8H,4H2,1-3H3

InChI Key

MPQJZKPKJDGJNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7

Origin of Product

United States

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